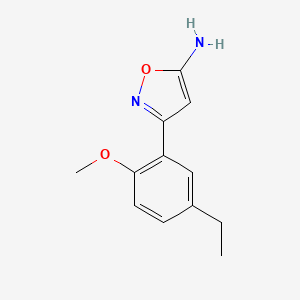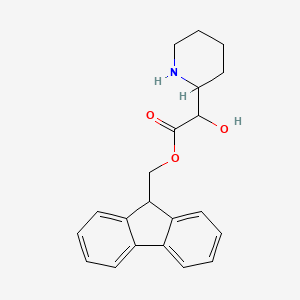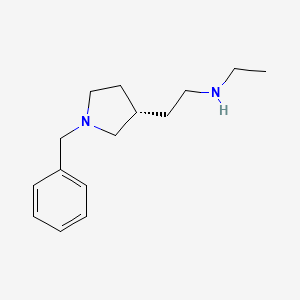![molecular formula C8H8N2O3S B13959184 N-methylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13959184.png)
N-methylbenzo[d]oxazole-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methylbenzo[d]oxazole-2-sulfonamide is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the sulfonamide group in this compound enhances its potential for various applications, including antimicrobial, antifungal, and anticancer activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-methylbenzo[d]oxazole-2-sulfonamide can be synthesized through several synthetic routes. One common method involves the cyclization of 2-aminophenol with N-methylsulfonamide under acidic conditions. The reaction typically requires a catalyst such as boron trifluoride etherate and a solvent like 1,4-dioxane, with reflux conditions to achieve a moderate yield .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include the use of metal catalysts and ionic liquid catalysts to enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
N-methylbenzo[d]oxazole-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-methylbenzo[d]oxazole-2-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of N-methylbenzo[d]oxazole-2-sulfonamide involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis in cancer cells . Additionally, the compound can disrupt cellular pathways by interfering with signal transduction processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-phenyl benzoxazole sulfonamide
- 2-piperidine-benzoxazole sulfonamide
- benzo[d]oxazole-2-thiol
Uniqueness
N-methylbenzo[d]oxazole-2-sulfonamide stands out due to its unique combination of the benzoxazole and sulfonamide moieties, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions and its potential for industrial applications make it a versatile compound in both research and practical applications .
Propriétés
Formule moléculaire |
C8H8N2O3S |
|---|---|
Poids moléculaire |
212.23 g/mol |
Nom IUPAC |
N-methyl-1,3-benzoxazole-2-sulfonamide |
InChI |
InChI=1S/C8H8N2O3S/c1-9-14(11,12)8-10-6-4-2-3-5-7(6)13-8/h2-5,9H,1H3 |
Clé InChI |
ZSPTXDIRSNPUGF-UHFFFAOYSA-N |
SMILES canonique |
CNS(=O)(=O)C1=NC2=CC=CC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13959117.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13959129.png)


![4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid [5-chloro-2-(5-oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-phenyl]-amide](/img/structure/B13959133.png)






